Argatroban M1 metabolite Argatroban M1 metabolite A metabolite of Argatroban
Brand Name: Vulcanchem
CAS No.: 951130-92-0
VCID: VC21336983
InChI: InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1
SMILES: CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Molecular Formula: C23H32N6O5S
Molecular Weight: 504.6 g/mol

Argatroban M1 metabolite

CAS No.: 951130-92-0

VCID: VC21336983

Molecular Formula: C23H32N6O5S

Molecular Weight: 504.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Argatroban M1 metabolite - 951130-92-0

Description

Argatroban is a synthetic direct thrombin inhibitor used primarily for the prevention and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia . One of its major metabolites, known as Argatroban M1, plays a significant role in its pharmacological profile. This article delves into the characteristics, pharmacodynamics, and clinical relevance of the Argatroban M1 metabolite.

Table 1: Pharmacokinetic Parameters of Argatroban and M1 Metabolite

ParameterArgatrobanM1 Metabolite
Anticoagulant EffectDirect thrombin inhibitor3- to 5-fold weaker than argatroban
Plasma ConcentrationMajor component0-20% of argatroban concentration
MetabolismHydroxylation and aromatization by CYP3A4/5Derived from argatroban metabolism
EliminationPrimarily through liver and bileNot specified, likely similar to argatroban

Clinical Relevance and Monitoring

In clinical settings, the monitoring of both argatroban and its M1 metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics, especially in patients with varying hepatic and renal functions . A modified HPLC method has been developed to simultaneously quantify argatroban and M1 in biological fluids, which aids in assessing metabolic turnover and adjusting dosages accordingly .

Table 2: Clinical Monitoring of Argatroban and M1

AspectDescription
Monitoring MethodModified HPLC for simultaneous quantitation
Clinical ApplicationUseful in assessing metabolic turnover and adjusting dosages
Patient GroupsParticularly relevant for patients with heparin-induced thrombocytopenia and those undergoing coronary interventional procedures

Research Findings and Implications

CAS No. 951130-92-0
Product Name Argatroban M1 metabolite
Molecular Formula C23H32N6O5S
Molecular Weight 504.6 g/mol
IUPAC Name (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1
Standard InChIKey YVJTZYSQJWCWQO-FHLIZLRMSA-N
Isomeric SMILES C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Canonical SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Appearance White Solid
Melting Point 200-205 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid
PubChem Compound 10962209
Last Modified Apr 15 2024

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